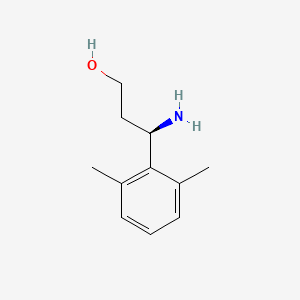
(3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol is an organic compound with a chiral center, making it optically active
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with nitromethane to form a nitroalcohol intermediate.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (3R)-enantiomer.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: 3-(2,6-dimethylphenyl)-2-propanone.
Reduction: Secondary amines.
Substitution: Various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets. For example, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol: The enantiomer of the compound.
3-amino-3-(2,6-dimethylphenyl)propan-1-ol: The racemic mixture.
3-amino-3-(2,6-dimethylphenyl)propan-2-ol: A structural isomer.
Uniqueness
(3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol is unique due to its chiral center, which imparts specific optical activity and potential for enantioselective reactions. This makes it valuable in applications requiring high stereochemical purity.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-3-5-9(2)11(8)10(12)6-7-13/h3-5,10,13H,6-7,12H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
ISJZHUASRJCGKQ-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)[C@@H](CCO)N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyridin-2-ylmethyl acetate](/img/structure/B13069666.png)
![ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13069673.png)
![7-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13069679.png)
![N-[5-(aminomethyl)pyridin-2-yl]propanamide](/img/structure/B13069684.png)

![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13069695.png)

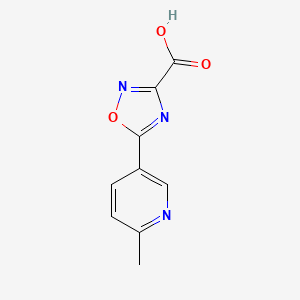
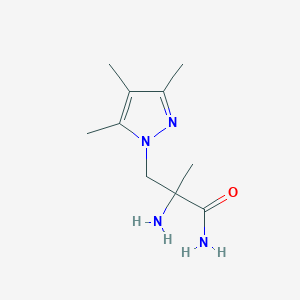
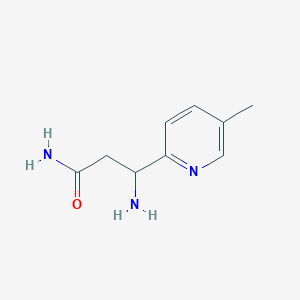
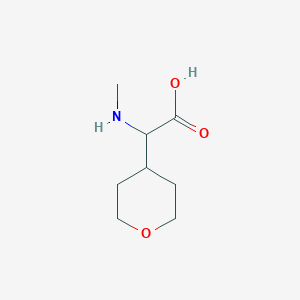
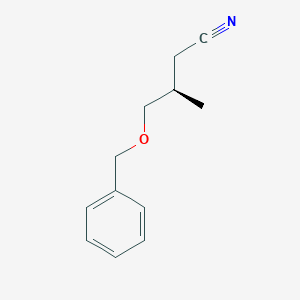
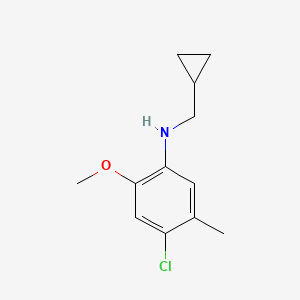
![2-Cyclobutyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069753.png)
